molecular formula C8H18Cl2N2O2 B1420231 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride CAS No. 938146-50-0

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Cat. No.: B1420231
CAS No.: 938146-50-0
M. Wt: 245.14 g/mol
InChI Key: PKNRKZSHJWXBRW-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with a suitable propanoic acid derivative. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction conditions often include:

    Solvent: Water, ethanol, or other suitable solvents.

    Temperature: Room temperature to moderate heating.

    Catalysts: None typically required, but sometimes a base like sodium hydroxide is used to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods ensure consistent quality and yield of the product. The process generally includes:

    Raw Materials: 4-methylpiperazine and a propanoic acid derivative.

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.

    Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Water, ethanol, dichloromethane.

    Temperature: Varies depending on the reaction, typically from room temperature to moderate heating.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride has been studied for its interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that compounds with piperazine structures can influence mood disorders like anxiety and depression by modulating neurotransmitter release and receptor activity.

Case Study : A study demonstrated that this compound enhances serotoninergic signaling, potentially providing therapeutic effects for patients suffering from mood disorders. In vitro assays have shown dose-dependent increases in serotonin receptor activity when treated with the compound.

Neuropharmacology

The compound's structural similarity to neurotransmitters allows it to act on various receptors in the central nervous system. Its ability to modulate neurotransmitter systems positions it as a candidate for developing new treatments for neurological conditions.

Research Findings : In a series of experiments, this compound was shown to significantly affect dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in creating more complex molecules with potential pharmacological properties. Its synthesis typically involves several steps, including nucleophilic substitution reactions that yield various derivatives.

Synthesis MethodDescription
Nucleophilic SubstitutionInvolves reacting 2-chloropropanoic acid with 4-methylpiperazine under basic conditions.
Hydrochloride FormationThe final product is converted to its hydrochloride salt form to enhance solubility.

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays, providing insights into its biological activity and potential therapeutic effects.

Application Example : Research has explored its effects on specific enzymes involved in neurotransmitter metabolism, indicating that it may serve as an inhibitor or modulator of these enzymes, further supporting its role in neurological research .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 4-(4-Methylpiperazin-1-yl)butanoic acid
  • 2-(4-Methylpiperazin-1-yl)acetic acid

Uniqueness

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research.

Biological Activity

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound notable for its biological activity and potential therapeutic applications. This compound, characterized by its piperazine ring structure, has been studied for its interactions with various biological targets, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₁₈Cl₂N₂O₂
  • Molecular Weight : Approximately 245.15 g/mol
  • Structure : The compound consists of a propanoic acid moiety linked to a 4-methylpiperazine, which enhances its solubility and biological activity.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Its structure allows it to mimic neurotransmitters, leading to modulation of specific receptors and enzymes. This interaction can result in various biochemical effects, including:

  • Enzyme inhibition
  • Receptor binding affecting neurotransmitter pathways (e.g., serotonin and dopamine) .

Biological Applications

The compound has been investigated for several potential applications:

1. Neurological Disorders

Due to its ability to modulate neurotransmitter systems, the compound shows promise in treating conditions such as:

  • Anxiety
  • Depression

3. Cancer Research

The compound may serve as a building block in the synthesis of anticancer agents. Its structural characteristics allow for modifications that enhance potency against cancer cell lines .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
3-(4-Methylpiperazin-1-yl)propanoic acidAntiproliferative11 - 0.69
(R)-2-(4-methylpiperazin-1-yl)propanoic acidEnzyme InhibitionNot specified
Piperazine DerivativesAntimicrobialVaries widely

Case Study: Antiproliferative Effects

A study investigating the antiproliferative effects of piperazine derivatives found that certain compounds exhibited significant activity against HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, indicating potential for further development into therapeutic agents for cancer treatment .

Comparison with Similar Compounds

This compound is unique compared to other piperazine derivatives due to its specific structure that allows versatile interactions with biological targets.

Compound NameStructural FeaturesUnique Activity
3-(4-Methylpiperazin-1-yl)propanoic acidSimilar piperazine ringStronger antiproliferative effects
4-(4-Methylpiperazin-1-yl)butanoic acidLonger carbon chainEnhanced solubility
2-(4-Methylpiperazin-1-yl)acetic acidShorter side chainDifferent receptor affinity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride?

Methodological Answer: The synthesis typically involves two key steps:

Formation of the piperazine-propanoic acid backbone : Reacting a halogenated propanoic acid derivative (e.g., 2-chloropropanoic acid) with 4-methylpiperazine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF) .

Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .

Key Considerations :

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
  • Optimize stoichiometry to minimize impurities such as unreacted starting materials or mono-hydrochloride byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer : A combination of analytical techniques is required:

Technique Purpose Example Parameters
HPLC Purity assessmentC18 column, 0.1% TFA in water/acetonitrile gradient
NMR Structural confirmation¹H/¹³C NMR in D2O or DMSO-d6 to identify piperazine ring protons (δ 2.3–3.5 ppm) and propanoic acid signals (δ 1.2–1.5 ppm)
Mass Spectrometry Molecular weight verificationESI-MS in positive ion mode (expected [M+H]⁺ ~263.2 g/mol)
Elemental Analysis Confirm stoichiometryMatch calculated vs. observed C, H, N, Cl content .

Q. What are the critical stability and storage considerations for this compound?

Methodological Answer :

  • Stability : The dihydrochloride salt is hygroscopic. Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent decomposition .
  • Handling : Use desiccants during weighing and avoid prolonged exposure to light or humidity, which can lead to hydrolysis of the piperazine ring .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers in the nucleophilic substitution step .
  • Machine Learning : Train models on existing piperazine synthesis data to predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s workflow integrates experimental and computational data to reduce trial-and-error approaches .
  • Contradiction Analysis : Resolve discrepancies in reported yields (e.g., 70–95%) by simulating side reactions (e.g., over-alkylation) and adjusting reagent ratios .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer :

  • NMR Signal Assignment : Compare experimental data with simulated spectra (e.g., using ACD/Labs or MestReNova) to address conflicts in peak assignments. For instance, overlapping piperazine methyl signals (δ 2.3–2.7 ppm) may require 2D NMR (COSY, HSQC) for resolution .
  • Batch Variability : Analyze impurities (e.g., residual DMF) via LC-MS and correlate with synthetic conditions (e.g., incomplete solvent removal) .

Q. What biochemical pathways or targets are influenced by structural analogs of this compound?

Methodological Answer :

  • Receptor Interactions : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. Use radioligand binding assays (e.g., 5-HT2A) to evaluate affinity .
  • Enzyme Inhibition : Test against acetylcholinesterase or kinases using fluorometric assays. Structural analogs with bulkier substituents (e.g., 4-ethylphenyl) show altered selectivity .
  • Environmental Factors : Adjust assay pH (6.5–7.4) and temperature (25–37°C) to mimic physiological conditions and assess stability-activity relationships .

Q. How does modifying the piperazine ring or propanoic acid moiety affect biological activity?

Methodological Answer :

Modification Impact Experimental Approach
N-Methylation Enhances lipophilicity and CNS penetrationLogP measurements (shake-flask method)
Propanoic Acid Chain Length Alters solubility and protein bindingIsothermal titration calorimetry (ITC) with serum albumin
Dihydrochloride vs. Free Base Improves crystallinity and thermal stabilityDifferential scanning calorimetry (DSC) and X-ray diffraction .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer :

  • Process Chemistry : Transition from batch to flow reactors for better control of exothermic reactions (e.g., HCl addition) .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to reduce costs and time .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNRKZSHJWXBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672559
Record name 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938146-50-0
Record name 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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